molecular formula C14H16O B15154446 5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one CAS No. 36047-17-3

5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one

Cat. No.: B15154446
CAS No.: 36047-17-3
M. Wt: 200.28 g/mol
InChI Key: GYKMJRAFILCDKJ-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one: is an organic compound with the molecular formula C₁₄H₁₆O and a molecular weight of 200.2762 g/mol . This compound is characterized by a cyclohexenone ring substituted with phenyl and dimethyl groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one can be achieved through various methods. One common approach involves the Knoevenagel-Michael cascade reaction . This method uses a 1,3-dicarbonyl compound and aldehydes in the presence of a catalytic agent such as 2-aminopyrazine . The reaction proceeds through the formation of an intermediate, which undergoes deprotonation and subsequent condensation to yield the desired product.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of cyclohexene . This process uses oxidizing agents such as hydrogen peroxide and vanadium catalysts to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry: 5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the formation of complex molecular structures through multi-component reactions .

Biology and Medicine: Its derivatives have been studied for their antioxidant properties .

Industry: In the industrial sector, this compound is used in the production of fragrances and pharmaceuticals. Its versatility as a building block makes it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one involves its ability to participate in nucleophilic conjugate addition reactions. The compound’s enone structure allows it to react with nucleophiles, such as enolates or silyl enol ethers, through Michael addition . This reactivity is crucial for its role in organic synthesis, enabling the formation of diverse molecular frameworks.

Comparison with Similar Compounds

Uniqueness: 5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one is unique due to its specific substitution pattern, which enhances its stability and reactivity in various chemical reactions. The presence of both phenyl and dimethyl groups provides a balance of electronic and steric effects, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

36047-17-3

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

5,5-dimethyl-3-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C14H16O/c1-14(2)9-12(8-13(15)10-14)11-6-4-3-5-7-11/h3-8H,9-10H2,1-2H3

InChI Key

GYKMJRAFILCDKJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)C1)C2=CC=CC=C2)C

Origin of Product

United States

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